3-BROMO-2-(4-BROMOPHENYL)QUINOLIN-4-OL
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Overview
Description
3-BROMO-2-(4-BROMOPHENYL)QUINOLIN-4-OL is a chemical compound with the molecular formula C15H9Br2NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-2-(4-BROMOPHENYL)QUINOLIN-4-OL typically involves the bromination of quinolin-4-ol. One common method includes the reaction of quinolin-4-ol with phosphorus tribromide in dry dimethylformamide (DMF) under a nitrogen atmosphere . The reaction conditions are carefully controlled to ensure the selective bromination at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing the reaction conditions and using appropriate equipment to handle larger quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-2-(4-BROMOPHENYL)QUINOLIN-4-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms under suitable conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can produce quinone derivatives.
Scientific Research Applications
3-BROMO-2-(4-BROMOPHENYL)QUINOLIN-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in drug discovery and development.
Medicine: Some derivatives of this compound have been investigated for their antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-BROMO-2-(4-BROMOPHENYL)QUINOLIN-4-OL and its derivatives involves interactions with various molecular targets. These targets can include enzymes, receptors, and other proteins, leading to changes in cellular processes. The specific pathways involved depend on the structure of the derivative and its intended application. For example, antimicrobial derivatives may inhibit bacterial enzymes, while anticancer derivatives may interfere with cell division.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: A parent compound with similar structural features but lacking the bromine atoms.
2,4-Dibromoquinoline: Another brominated derivative of quinoline with different bromination patterns.
4-(4-Bromophenyl)-thiazol-2-amine: A compound with a similar bromophenyl group but a different heterocyclic core.
Uniqueness
3-BROMO-2-(4-BROMOPHENYL)QUINOLIN-4-OL is unique due to its specific bromination pattern, which can influence its chemical reactivity and biological activity. The presence of both the quinoline core and the bromophenyl group provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
3-bromo-2-(4-bromophenyl)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO/c16-10-7-5-9(6-8-10)14-13(17)15(19)11-3-1-2-4-12(11)18-14/h1-8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUMPMXVAMPOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C3=CC=C(C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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